molecular formula C17H21N3O3 B10979796 N-[1-(1H-indol-2-ylcarbonyl)piperidin-4-yl]-2-methoxyacetamide

N-[1-(1H-indol-2-ylcarbonyl)piperidin-4-yl]-2-methoxyacetamide

Cat. No.: B10979796
M. Wt: 315.37 g/mol
InChI Key: WFXIHCATUFPCDS-UHFFFAOYSA-N
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Description

The compound N-[1-(1H-indol-2-ylcarbonyl)piperidin-4-yl]-2-methoxyacetamide features a piperidine core substituted at the 1-position with a 1H-indole-2-carbonyl group and at the 4-position with a 2-methoxyacetamide moiety. However, structural analogs within the fentanyl and synthetic opioid classes, such as methoxyacetylfentanyl and related derivatives, offer insights into structure-activity relationships (SAR) and pharmacological profiles .

Properties

Molecular Formula

C17H21N3O3

Molecular Weight

315.37 g/mol

IUPAC Name

N-[1-(1H-indole-2-carbonyl)piperidin-4-yl]-2-methoxyacetamide

InChI

InChI=1S/C17H21N3O3/c1-23-11-16(21)18-13-6-8-20(9-7-13)17(22)15-10-12-4-2-3-5-14(12)19-15/h2-5,10,13,19H,6-9,11H2,1H3,(H,18,21)

InChI Key

WFXIHCATUFPCDS-UHFFFAOYSA-N

Canonical SMILES

COCC(=O)NC1CCN(CC1)C(=O)C2=CC3=CC=CC=C3N2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(1H-indol-2-ylcarbonyl)piperidin-4-yl]-2-methoxyacetamide typically involves multiple steps:

    Formation of the Indole Moiety: The indole ring can be synthesized through the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

    Attachment of the Piperidine Ring: The piperidine ring can be introduced via a nucleophilic substitution reaction, where a suitable piperidine derivative reacts with the indole compound.

    Formation of the Methoxyacetamide Group: The final step involves the acylation of the piperidine-indole intermediate with methoxyacetyl chloride in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. Catalysts and solvents would be chosen to maximize efficiency and minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The indole moiety can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, leading to the formation of various oxidized derivatives.

    Reduction: The compound can be reduced using agents like lithium aluminum hydride, which can reduce the carbonyl groups to alcohols.

    Substitution: The piperidine ring can undergo nucleophilic substitution reactions, where halogenated derivatives can be replaced by nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or sulfonates in the presence of a base like sodium hydride.

Major Products

    Oxidation: Oxidized indole derivatives.

    Reduction: Reduced alcohol derivatives.

    Substitution: Substituted piperidine derivatives.

Scientific Research Applications

N-[1-(1H-indol-2-ylcarbonyl)piperidin-4-yl]-2-methoxyacetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its interactions with biological macromolecules, such as proteins and nucleic acids.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.

    Industry: Utilized in the development of new materials and as a precursor in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of N-[1-(1H-indol-2-ylcarbonyl)piperidin-4-yl]-2-methoxyacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The indole moiety is known to interact with various biological targets, including serotonin receptors and enzymes involved in tryptophan metabolism. The piperidine ring can enhance the compound’s binding affinity and specificity, while the methoxyacetamide group can influence its pharmacokinetic properties.

Comparison with Similar Compounds

Structural Analogues in the Fentanyl Family

The fentanyl scaffold (N-phenyl-N-piperidinyl-propanamide) has been extensively modified to create novel psychoactive substances (NPS). Below is a comparative analysis of key analogs:

Table 1: Structural and Physicochemical Comparison
Compound Name Piperidine Substituent Amide Substituent Molecular Formula Molecular Weight (g/mol) Key Features
Methoxyacetylfentanyl 1-(2-Phenylethyl) Phenyl C22H28N2O2 352.5 High μ-opioid receptor affinity
Ocfentanil 1-(2-Phenylethyl) 2-Fluorophenyl C23H27FN2O2 382.48 Enhanced lipophilicity; higher potency
4-Methoxybutyrylfentanyl 1-(2-Phenylethyl) 4-Methoxyphenyl C24H31N2O3 395.52 Prolonged half-life due to methoxy group
Target Compound 1-(1H-Indol-2-ylcarbonyl) 2-Methoxyacetamide C21H23N3O3 365.43* Hypothesized CNS activity; untested

*Calculated based on molecular formula.

Key Differences:

Piperidine Substituent :

  • Methoxyacetylfentanyl and analogs feature a 2-phenylethyl group, enhancing μ-opioid receptor binding .
  • The target compound replaces this with an indole-2-carbonyl group, which may alter receptor selectivity or metabolic stability.

Amide Modifications: Methoxyacetylfentanyl’s N-phenyl group is critical for opioid activity . Ocfentanil’s 2-fluorophenyl substitution increases potency (~10× morphine) due to electronegativity and lipid solubility .

Pharmacological and Toxicological Profiles

Methoxyacetylfentanyl:
  • Activity : Full μ-opioid agonist with ~50× morphine potency in animal models .
  • Metabolism : Demethylation of the methoxy group generates active metabolites, prolonging effects .
  • Risks : Linked to respiratory depression and fatalities in illicit use .
Ocfentanil:
  • Activity : Higher potency than fentanyl due to fluorine’s electron-withdrawing effects .
  • Detection : Identified in overdose cases via LC-MS/MS .
Target Compound (Hypothetical):
  • The indole moiety may confer serotonergic or kinase inhibitory activity, diverging from opioid pathways. No empirical data confirm this.

Legal and Regulatory Status

  • Methoxyacetylfentanyl : Scheduled in the EU (2017) and U.S. (2018) due to overdose risks .
  • Ocfentanil : Controlled under the UN Single Convention (2019) .
  • Target Compound: Not currently regulated, pending pharmacological characterization.

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